
1-(Trimethylsilyldifluoromethyl)imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trimethylsilyldifluoromethyl)imidazole is a unique compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at the 1 and 3 positions of a five-membered ring. The presence of the trimethylsilyldifluoromethyl group in this compound imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(Trimethylsilyldifluoromethyl)imidazole involves several steps. One common method includes the reaction of imidazole with trimethylsilyldifluoromethyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow processes to enhance yield and efficiency.
Analyse Chemischer Reaktionen
1-(Trimethylsilyldifluoromethyl)imidazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyldifluoromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield simpler derivatives.
Addition Reactions: The imidazole ring can participate in addition reactions with electrophiles, leading to the formation of substituted imidazoles.
Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Trimethylsilyldifluoromethyl)imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs and diagnostic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials, including catalysts and polymers.
Wirkmechanismus
The mechanism of action of 1-(Trimethylsilyldifluoromethyl)imidazole involves its interaction with specific molecular targets. The trimethylsilyldifluoromethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-(Trimethylsilyldifluoromethyl)imidazole can be compared with other imidazole derivatives, such as:
1-Methylimidazole: Lacks the trimethylsilyldifluoromethyl group, resulting in different chemical properties and applications.
1-Phenylimidazole: Contains a phenyl group instead of the trimethylsilyldifluoromethyl group, leading to variations in reactivity and biological activity.
1-(Trimethylsilylmethyl)imidazole: Similar in structure but with a trimethylsilylmethyl group, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its specific functional group, which imparts distinct properties and makes it suitable for specialized applications.
Eigenschaften
Molekularformel |
C7H12F2N2Si |
|---|---|
Molekulargewicht |
190.27 g/mol |
IUPAC-Name |
[difluoro(imidazol-1-yl)methyl]-trimethylsilane |
InChI |
InChI=1S/C7H12F2N2Si/c1-12(2,3)7(8,9)11-5-4-10-6-11/h4-6H,1-3H3 |
InChI-Schlüssel |
CBVMMZMOIUOTPA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(N1C=CN=C1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine](/img/structure/B13731606.png)
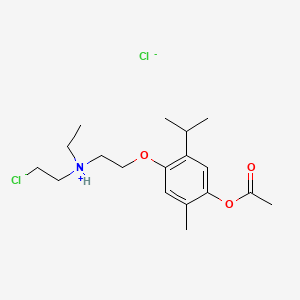
![cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B13731616.png)
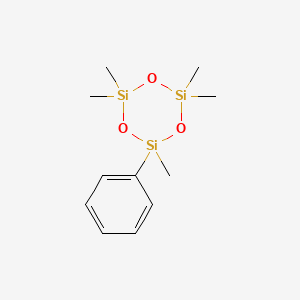
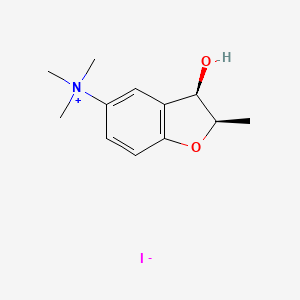
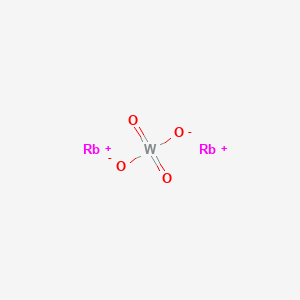
![2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole](/img/structure/B13731636.png)
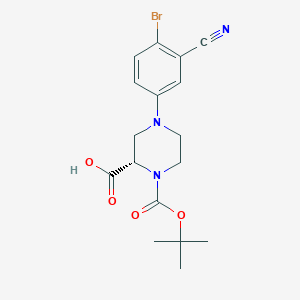

![4-[2-[[9-[5-(Diethylamino)pentan-2-yl]purin-6-yl]amino]ethyl]benzenesulfonamide;hydrochloride](/img/structure/B13731652.png)

![(2-chlorophenyl)methyl-[3-[[2-[3-[(2-chlorophenyl)methyl-diethylazaniumyl]propylamino]-2-oxoacetyl]amino]propyl]-diethylazanium;dichloride](/img/structure/B13731656.png)
![Tricyclo[4.1.0.01,3]heptane](/img/structure/B13731672.png)

